molecular formula C13H17NO4 B1305402 (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid CAS No. 318465-71-3

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid

Cat. No. B1305402
CAS RN: 318465-71-3
M. Wt: 251.28 g/mol
InChI Key: KOKCWVXXMLKNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid, also known as 6,7-DMQA, is a heterocyclic compound belonging to the isoquinolin-2-yl-acetic acid family. It is an important precursor for the synthesis of various pharmaceuticals, including anticancer drugs and antifungal agents. 6,7-DMQA is also used as an intermediate for the synthesis of a variety of other compounds, including organo-metallic compounds, polymers, and dyes. It is one of the most widely used and studied compounds in the pharmaceutical industry.

Scientific Research Applications

P-Glycoprotein Inhibitor

This compound is a part of HM30181A, which is a new P-Glycoprotein (P-gp) inhibitor . P-gp is an important active efflux transporter for drug disposition in humans . The presence of P-gp in the luminal side of gut enterocytes and the luminal side of the brain capillaries inhibits the influx of P-gp substrates such as chemotherapeutic agents in the gut or brain parenchyma .

Potentiation of Cytotoxicity

HM30181A, which contains this compound, has been shown to potentiate the cytotoxicity of a typical P-gp substrate paclitaxel in human and murine multidrug resistance lines . This means it can enhance the effectiveness of certain chemotherapeutic agents.

Pharmacokinetic Studies

The compound is used in pharmacokinetic studies of HM30181A and its metabolites in humans . A simultaneous simple, rapid, and sensitive LC–MS–MS method was developed and validated for the determination of HM30181A, as a P-glycoprotein inhibitor and its two metabolites, M1 and M2, in human plasma .

Proteomics Research

The compound is available for purchase as a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Drug Disposition Studies

The compound is used in studies related to drug disposition . Drug disposition refers to the absorption, distribution, metabolism, and excretion of drugs in the body.

Studies on Drug Absorption and Passage into the Brain

Oral co-administration of P-gp inhibitor with chemotherapeutic agent as a P-gp substrate is expected to be effective on brain tumors, because inhibition of P-gp activity improves the absorption of P-gp substrate in the gastrointestinal tract and passage into the brain .

properties

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-11-5-9-3-4-14(8-13(15)16)7-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKCWVXXMLKNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid

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